molecular formula C8H11N3O2 B14496572 N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide

N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide

Cat. No.: B14496572
M. Wt: 181.19 g/mol
InChI Key: PFKRTJXARCCAGG-UHFFFAOYSA-N
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Description

N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide typically involves the reaction of furan-2-carboxylic acid with dimethylhydrazine under specific conditions. The reaction is usually carried out in the presence of coupling reagents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond . The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of microwave-assisted synthesis has been explored to enhance the reaction efficiency and yield . This method involves the use of microwave radiation to accelerate the reaction, reducing the reaction time and improving the overall yield.

Chemical Reactions Analysis

Types of Reactions

N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the compound into its reduced forms.

    Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are commonly used.

    Substitution: Substitution reactions often involve reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols).

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield furan-2-carboxylic acid derivatives, while reduction may produce hydrazine derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes and proteins, inhibiting their activity and leading to various biological effects. For example, its antimicrobial activity is attributed to its ability to disrupt bacterial cell membranes and inhibit essential enzymes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide is unique due to its specific hydrazinylidene moiety, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C8H11N3O2

Molecular Weight

181.19 g/mol

IUPAC Name

N-[(E)-(dimethylhydrazinylidene)methyl]furan-2-carboxamide

InChI

InChI=1S/C8H11N3O2/c1-11(2)10-6-9-8(12)7-4-3-5-13-7/h3-6H,1-2H3,(H,9,10,12)

InChI Key

PFKRTJXARCCAGG-UHFFFAOYSA-N

Isomeric SMILES

CN(C)/N=C/NC(=O)C1=CC=CO1

Canonical SMILES

CN(C)N=CNC(=O)C1=CC=CO1

Origin of Product

United States

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